(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid
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Overview
Description
(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: is an organic compound with the molecular formula C10H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid typically involves the reaction of 3-methoxy-3-oxopropylbenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the methoxy-oxopropyl side chain can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Chemistry: (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .
Biology: In biological research, boronic acids are studied for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Medicine: Boronic acid derivatives are explored for their potential therapeutic applications, including as anticancer agents and antibiotics .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the oxopropyl side chain.
4-(3-Methoxy-3-oxopropyl)phenylboronic acid: Similar but with a different substitution pattern on the aromatic ring.
Properties
IUPAC Name |
[2-(3-methoxy-3-oxopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,13-14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDDIWYJZQUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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